Tert-butyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate

Description

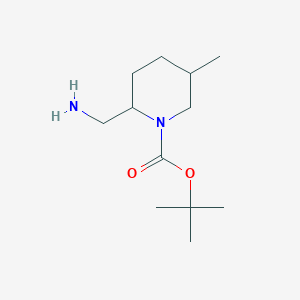

Chemical Structure and Properties tert-Butyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate (CAS: 1501022-83-8) is a piperidine derivative featuring a six-membered nitrogen-containing ring. Its molecular formula is C₁₂H₂₄N₂O₂, with a molecular weight of 228.33 g/mol . The compound includes a tert-butyl carbamate group at position 1, an aminomethyl substituent at position 2, and a methyl group at position 4.

Properties

Molecular Formula |

C12H24N2O2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

tert-butyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate |

InChI |

InChI=1S/C12H24N2O2/c1-9-5-6-10(7-13)14(8-9)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 |

InChI Key |

VZHHTXZFXGAUDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(N(C1)C(=O)OC(C)(C)C)CN |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 2-(aminomethyl)-5-methylpiperidine | Starting amine substrate |

| 2 | Di-tert-butyl dicarbonate (Boc2O) | Boc protecting agent |

| 3 | Triethylamine (Et3N) | Base to neutralize HCl formed |

| 4 | Solvent: Typically dichloromethane or similar | Reaction medium |

| 5 | Temperature: Room temperature (20–25 °C) | Mild conditions favor selectivity |

| 6 | Reaction time: Several hours (commonly 2–6 h) | Ensures complete conversion |

The reaction mechanism involves nucleophilic attack of the amine nitrogen on the Boc2O carbonyl carbon, forming the carbamate linkage and releasing tert-butanol as a byproduct.

Base Selection: Triethylamine is commonly used for its effectiveness in scavenging the acidic byproducts and maintaining a neutral to slightly basic pH, which favors the Boc protection reaction.

Solvent Choice: Dichloromethane (DCM) or similar aprotic solvents are preferred to dissolve both the amine substrate and Boc2O, facilitating homogeneous reaction conditions.

Temperature Control: The reaction is typically conducted at room temperature to avoid side reactions such as over-carbamoylation or decomposition of sensitive groups.

Reaction Time: Varies from 2 to 6 hours, depending on scale and reagent purity. Monitoring by TLC or HPLC ensures completion without prolonged exposure to reagents.

Purification: The product is purified by standard methods such as extraction, washing, and recrystallization or chromatography to achieve high purity (>95%).

While the direct Boc protection of 2-(aminomethyl)-5-methylpiperidine is the most straightforward method, other synthetic strategies may involve:

Starting from Piperidine Precursors: Functionalization of piperidine rings at the 2- and 5-positions followed by amine protection.

Diastereomeric Control: The stereochemistry at positions 2 and 5 (e.g., (2R,5R) isomers) can be controlled by chiral starting materials or resolution techniques, which is critical for biological activity.

Use of Other Protecting Groups: Although Boc is preferred for its ease of removal and stability, alternative carbamate or amide protecting groups may be employed depending on downstream synthetic requirements.

This compound serves as a key intermediate in the synthesis of more complex molecules such as Edoxaban precursors, where precise control of stereochemistry and protecting groups is essential.

Patents describe optimized reaction conditions that reduce reaction viscosity and improve yield and purity by careful selection of solvent, base, and stirring times (1 to 10 hours, preferably 3 to 8 hours).

Analytical techniques such as HPLC and NMR (including 13C NMR) are used to monitor reaction progress and confirm product structure and purity.

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Starting Material | 2-(aminomethyl)-5-methylpiperidine | Free amine substrate |

| Protecting Agent | Di-tert-butyl dicarbonate (Boc2O) | Introduces Boc protecting group |

| Base | Triethylamine (Et3N) | Neutralizes acid byproducts |

| Solvent | Dichloromethane (DCM) or similar | Ensures solubility and reaction homogeneity |

| Temperature | 20–25 °C (room temperature) | Mild conditions prevent side reactions |

| Reaction Time | 2–6 hours | Monitored by TLC/HPLC |

| Purity of Product | >95% | Confirmed by chromatographic and spectroscopic methods |

| Yield | Typically high (>80%) | Depends on reagent quality and conditions |

The preparation of tert-butyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate is well-established through the Boc protection of the corresponding free amine. This method is efficient, reproducible, and amenable to scale-up, making it valuable for pharmaceutical intermediate synthesis. Optimization of reaction parameters such as base, solvent, temperature, and stirring time enhances yield and purity, supporting its widespread use in medicinal chemistry research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines or alcohols.

Scientific Research Applications

Tert-butyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group can influence the binding affinity and selectivity of the compound towards its target. The piperidine ring can interact with receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical differences between the target compound and analogous tert-butyl-protected amines:

Key Comparative Insights

Ring Size and Flexibility :

- The target compound’s piperidine ring (six-membered) offers greater conformational flexibility compared to pyrrolidine derivatives (five-membered) . This flexibility may enhance binding to larger biological targets, such as enzymes or receptors.

- Pyrrolidine derivatives (e.g., CAS 1174020-49-5) exhibit restricted rotation, which can improve selectivity in drug design .

Substituent Effects: Aminomethyl vs. This may improve solubility in aqueous environments .

Stereochemical Considerations :

- The (3R,5S)-configured piperidine (CAS 1860012-52-7) highlights the importance of stereochemistry in pharmacological activity. The target compound’s stereochemical profile (if specified) would require evaluation for similar applications .

Biological Activity

Tert-butyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological profiles, and comparisons with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula CHNO\ and a molecular weight of approximately 226.33 g/mol. Its structure includes a tert-butyl group, an aminomethyl side chain, and a piperidine ring, contributing to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 226.33 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Preliminary studies suggest that the compound may modulate the activity of various receptors or enzymes, leading to alterations in downstream signaling pathways. For instance, it may exhibit affinity towards certain neurotransmitter receptors or enzymes involved in metabolic processes.

Pharmacological Profiles

Research indicates that this compound possesses several pharmacological properties:

- Antimicrobial Activity : In vitro studies have shown that this compound exhibits antimicrobial properties against various pathogens, suggesting potential applications in treating infections.

- Cytotoxic Effects : Preliminary assays indicate moderate cytotoxicity in certain cancer cell lines, which could be leveraged for anticancer drug development .

- Neuroprotective Potential : The compound has been investigated for its neuroprotective effects, particularly in models of neurodegeneration where it may help mitigate cell death .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Tert-butyl 5-(aminomethyl)-2-methylpiperidine-1-carboxylate | 68309255 | Similar structure but different substitution at position 5 |

| Tert-butyl 5-(aminomethyl)-5-fluoro-2-methylpiperidine-1-carboxylate | 2920415-04-7 | Contains fluorine substitution affecting biological activity |

| Tert-butyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate | 1792190-72-7 | Different stereochemistry at positions 2 and 5 |

This comparison highlights how variations in substitution can influence biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have focused on elucidating the biological effects of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods.

- Cytotoxicity Assessment : In a recent assessment involving various cancer cell lines, this compound showed IC values ranging from 10 to 25 µM, indicating moderate cytotoxicity with potential for further development as an anticancer agent .

- Neuroprotective Studies : Research involving animal models of neurodegeneration indicated that treatment with this compound resulted in reduced neuronal loss and improved behavioral outcomes compared to controls. This suggests a promising avenue for treating neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate?

The compound is typically synthesized via sequential protection and acylation reactions. For example, tert-butyl piperidine derivatives are prepared by reacting amines (e.g., 3,4-difluoroaniline) with activated intermediates like propionyl chloride in the presence of triethylamine. The Boc (tert-butoxycarbonyl) group is introduced to protect the amine, followed by purification via column chromatography . Key steps include monitoring reaction progress using TLC and characterizing intermediates via NMR and mass spectrometry.

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

¹H NMR identifies protons in the piperidine ring (δ 1.2–3.5 ppm) and the tert-butyl group (δ 1.4 ppm, singlet). ¹³C NMR confirms the carbamate carbonyl (δ ~155 ppm) and quaternary carbon of the tert-butyl group (δ ~28 ppm). Coupling patterns in 2D NMR (e.g., COSY, HSQC) resolve overlapping signals from the aminomethyl (-CH2NH2) and methylpiperidine substituents .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Safety measures include wearing nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Avoid incompatible reagents like strong oxidizers, as combustion may release toxic fumes (e.g., NOx, CO) .

Q. Which analytical techniques are critical for assessing the purity of this compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺). HPLC with UV detection (λ = 254 nm) evaluates purity (>95% typical). Melting point determination (if crystalline) and elemental analysis (C, H, N) further validate composition .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound during acylation reactions?

Optimize stoichiometry (1.2 equivalents of acyl chloride relative to amine), use anhydrous solvents (e.g., dichloromethane), and maintain temperatures between 0–5°C during exothermic steps. Catalysts like DMAP (4-dimethylaminopyridine) accelerate acylation, while scavengers (e.g., polymer-bound amines) remove excess reagents .

Q. How does the stereochemistry of the aminomethyl group influence the compound’s reactivity in subsequent reactions?

Stereochemical configuration (e.g., (2S,4R) vs. (2R,4S)) affects hydrogen bonding and steric hindrance. For example, axial vs. equatorial positioning of the aminomethyl group alters nucleophilic accessibility in SN2 reactions. Chiral HPLC or X-ray crystallography resolves enantiomers, critical for structure-activity studies .

Q. What role does the tert-butyl carbamate group play in multi-step synthetic pathways?

The Boc group protects the amine during harsh reactions (e.g., alkylation, oxidation) and is selectively removed under acidic conditions (e.g., TFA in DCM). This enables sequential functionalization of the piperidine ring without side reactions .

Q. How do electron-withdrawing substituents on the piperidine ring affect stability under acidic conditions?

Substituents like sulfanyl (-SH) or trifluoromethyl (-CF3) increase ring strain, accelerating Boc deprotection. Stability is quantified via half-life measurements in HCl/THF solutions. Adjust pH and temperature to control degradation rates .

Q. What are the challenges in scaling up the synthesis from laboratory to pilot scale?

Challenges include heat dissipation during exothermic steps (use jacketed reactors), solvent recovery (distillation under reduced pressure), and maintaining purity during crystallization (anti-solvent addition). Process analytical technology (PAT) monitors critical parameters (e.g., pH, temp) in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.